O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt

Isotope Dilution Mass Spectrometry Analytical Chemistry Metabolomics

Quantifying urinary DEDTP with deuterated internal standards introduces up to 59.2% negative bias from chromatographic isotope effects and uncorrected matrix ion suppression. This 13C4-labeled ammonium salt provides a definitive solution: • +4 Da mass shift ensures unambiguous SRM/MRM detection without deuterium isotope effect • Co-elutes with target analyte to compensate for dynamic matrix effects in LC-MS/MS • Validated superiority over 2H-IS in complex biological matrices for occupational health and epidemiological studies Supplied as off-white solid, ≥95% purity, stored at -20°C under inert atmosphere.

Molecular Formula C4H14NO2PS2
Molecular Weight 207.224
CAS No. 1329641-22-6
Cat. No. B590310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Diethyl Dithiophosphate-13C4 Ammonium Salt
CAS1329641-22-6
SynonymsPhosphorodithioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt;  Ammonium Ethyl Phosphorodithioate-13C4 ;  Phosphorodithioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt;  Ammonium O,O-Diethyl Dithiophosphate-13C4 ;  Ammonium O,O-Diethyl Phosphorodithioate-1
Molecular FormulaC4H14NO2PS2
Molecular Weight207.224
Structural Identifiers
SMILESCCOP(=S)(OCC)[S-].[NH4+]
InChIInChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3/i1+1,2+1,3+1,4+1;
InChIKeyHFRHTRKMBOQLLL-UJNKEPEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt Overview


O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt (CAS 1329641-22-6) is a stable isotope-labeled analog of the organophosphorus compound O,O-diethyl dithiophosphate . It belongs to the class of dithiophosphate esters, which are key intermediates in the synthesis of pesticides and serve as biomarkers for human exposure to organophosphate insecticides [1]. The specific incorporation of four 13C atoms provides a distinct +4 Da mass shift relative to the unlabeled compound, making it a highly suitable internal standard for quantitative analysis via isotope dilution mass spectrometry (IDMS).

IDMS-based quantification workflow (LC/GC-MS)
Organophosphate exposure biomarker analysis
13C4 label supports co-elution and chemical stability

Quantification Risks of Generic Substitution


Generic substitution of a 13C-labeled internal standard with its unlabeled form or a deuterated (2H) analog is a primary source of quantitative inaccuracy in LC-MS/MS and GC-MS/MS workflows. Unlabeled compounds cannot correct for ion suppression or enhancement caused by complex biological matrices like urine, as they share the same mass-to-charge ratio as the target analyte [1]. Furthermore, deuterated analogs often exhibit a chromatographic isotope effect, causing them to elute at a different retention time than the analyte, which undermines their ability to compensate for dynamic matrix effects [2]. This can lead to significant quantitative bias, as demonstrated in studies where deuterated internal standards produced results up to 59.2% lower than those from their 13C-labeled counterparts in the analysis of urinary metabolites [2].

13C4 ISTD (this product) Designed for accurate matrix-effect correction via co-elution.
Unlabeled analog Same m/z as target analyte; cannot correct for ion suppression or enhancement in complex matrices.
Deuterated (2H) analog Chromatographic isotope effect may shift retention time, causing differential ion suppression and quantitative bias.

Advantages Over Unlabeled and Deuterated Standards


Isotopic Purity vs. Unlabeled Standard

The O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt provides a guaranteed isotopic purity essential for accurate IDMS quantification, a specification absent from its unlabeled counterpart. The certified atom% 13C directly minimizes cross-signal interference between the internal standard and the natural isotope abundance of the target analyte . This ensures that the internal standard signal is exclusively from the added 13C4 compound, not from the naturally occurring 13C isotopologue of the analyte.

Isotopic Purity
Data to verify
98% atom 13C (13C4 ISTD) vs ~1.1% natural abundance (unlabeled)
Certified enrichment supports accurate IDMS signal correction.
Vendor CoA; verify lot-specific enrichment.
Isotope Dilution Mass Spectrometry Analytical Chemistry Metabolomics

Co-elution Fidelity vs Deuterated Standards

A critical performance advantage of 13C-labeled internal standards over deuterated (2H) analogs is their perfect chromatographic co-elution with the target analyte. Deuterium labeling induces a significant isotopic effect, altering the molecule's interaction with the stationary phase and causing a retention time shift [1]. This shift results in differential ion suppression between the analyte and the internal standard, a primary cause of inaccuracy. A cross-study comparison shows this effect leads to substantial quantification bias. For example, a systematic comparison found that a deuterated internal standard for 2-methylhippuric acid (2MHA) produced concentrations 59.2% lower and a spike accuracy bias of -38.4%, whereas a 13C-labeled standard showed no significant bias [2].

Co-elution Accuracy
Reported
-38.4% spike accuracy bias (2H-ISTD)
13C label may reduce matrix-effect bias vs. deuterated ISTD.
LC-ESI-MS/MS, urinary 2MHA; Bowman 2020.
LC-MS/MS Matrix Effects Bioanalysis

H/D Exchange Stability vs Deuterated Standards

The structural integrity of an internal standard during sample preparation is non-negotiable for reliable quantification. A known limitation of deuterated standards is their susceptibility to hydrogen-deuterium (H/D) exchange in protic solvents, which leads to a loss of the mass label and decaying internal standard signal over time . 13C labels are covalently integrated into the carbon skeleton and are not labile, providing a stable mass shift that is impervious to the pH and solvent conditions of the analytical workflow. This ensures consistent MS/MS response ratios from sample processing through to detection.

Label Stability
Class-level inference
13C label: chemically inert; 2H label: susceptible to H/D exchange
13C label supports method ruggedness in protic solvents.
Established physicochemical principle.
Chemical Stability Method Robustness Sample Preparation

Validated Application Scenarios


Organophosphate Biomonitoring in Urine

The compound serves as the definitive internal standard for quantifying the dialkyl phosphate metabolite O,O-diethyl dithiophosphate (DEDTP) in urine via GC-MS/MS or LC-MS/MS. This application leverages the +4 Da mass shift and co-elution properties to achieve the highest analytical accuracy, as evidenced by the superior performance of 13C over 2H labels in complex biological matrices [1]. The resulting data quality is critical for epidemiological studies and regulatory compliance in occupational health.

NMR Tracing of Degradation Pathways

The 13C4-labeled ammonium salt is an ideal tracer for studying the fate of organophosphate triesters in environmental or biological systems using 13C NMR spectroscopy . The 13C enrichment provides a signal-to-noise ratio enhancement that is impossible to achieve with the unlabeled compound, allowing for the direct observation of metabolic intermediates or degradation products (e.g., cholinesterase inhibitors) without the ambiguity of natural abundance background signals.

Synthesis of 13C-Labeled Bioactive Molecules

This compound is utilized as a key 13C4-labeled building block in the synthesis of novel phosphorothioates and phosphorodithioates, particularly those designed as cholinesterase inhibitors . The incorporation of the 13C4 label into candidate molecules enables highly specific mass spectrometric tracking of drug-target interactions and metabolic profiles in preclinical studies, directly improving upon the capabilities of non-labeled or deuterated precursors.

Application
Selection Property
Validation Focus
Organophosphate biomonitoring research (urine)
Co-eluting 13C4 ISTD for IDMS
Matrix-effect correction and method accuracy
NMR degradation pathway tracing
13C enrichment for signal enhancement
Direct observation of metabolic intermediates
Synthesis of 13C-labeled research probes
13C4-labeled building block
MS-based tracking of target engagement and metabolism
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